molecular formula C52H38 B3333781 4,4'-Bis(1,2,2-triphenylethenyl)biphenyl CAS No. 158605-06-2

4,4'-Bis(1,2,2-triphenylethenyl)biphenyl

Cat. No. B3333781
CAS RN: 158605-06-2
M. Wt: 662.9 g/mol
InChI Key: AYYZYPOAOFTMPC-UHFFFAOYSA-N
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Description

4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl, also known as BTPE, is a luminogen . It has been used in the design of electroluminescence devices and as a bluish-green emitter and host for organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of BTPE involves a Suzuki coupling reaction . A study published in Chemical Communications discusses the self-assembly of BTPE molecules, which can form crystalline microfibers .


Molecular Structure Analysis

BTPE has an empirical formula of C52H38 . Its molecular weight is 662.86 . The structure of BTPE includes two units of tetraphenylethene .


Chemical Reactions Analysis

BTPE is involved in aggregation-induced emission . When BTPE molecules self-assemble, they can form crystalline microfibers that fluoresce with 100% efficiency .


Physical And Chemical Properties Analysis

BTPE is a powder with a molecular weight of 662.86 . Its empirical formula is C52H38 .

Mechanism of Action

BTPE is used in electroluminescence devices . It acts as a bluish-green emitter and host for OLEDs .

Future Directions

BTPE has been used in the design of electroluminescence devices and as a bluish-green emitter and host for OLEDs . Its unique properties, such as its ability to form crystalline microfibers that fluoresce with 100% efficiency , suggest potential for further applications in the field of optoelectronics.

properties

IUPAC Name

1-(1,2,2-triphenylethenyl)-4-[4-(1,2,2-triphenylethenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42)51(45-27-15-5-16-28-45)47-35-31-39(32-36-47)40-33-37-48(38-34-40)52(46-29-17-6-18-30-46)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYZYPOAOFTMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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